molecular formula C25H22N2O6S B2728470 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 872196-54-8

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

カタログ番号: B2728470
CAS番号: 872196-54-8
分子量: 478.52
InChIキー: HKNIWZFKZDOSIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a quinoline core substituted with a 4-methoxybenzenesulfonyl group at position 3 and a 4-oxo-1,4-dihydroquinolin-1-yl moiety. The acetamide side chain is linked to a 2-methoxyphenyl group.

特性

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-32-17-11-13-18(14-12-17)34(30,31)23-15-27(21-9-5-3-7-19(21)25(23)29)16-24(28)26-20-8-4-6-10-22(20)33-2/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNIWZFKZDOSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2-methoxyaniline and 4-methoxybenzenesulfonyl chloride. The key steps may involve:

    Acylation: The reaction of 2-methoxyaniline with an acylating agent to form an intermediate.

    Cyclization: Formation of the quinoline ring through cyclization reactions.

    Final Coupling: Coupling of the quinoline derivative with the acetamide group.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the quinoline ring or the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds containing the quinoline scaffold exhibit promising anticancer properties. Studies have demonstrated that derivatives of quinoline can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound has been investigated for its ability to target cancer cells effectively, potentially through mechanisms involving the inhibition of key enzymes involved in tumor growth and survival .

Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. The presence of the benzenesulfonamide moiety enhances its activity against a range of bacterial strains. In vitro studies have reported significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, including arthritis and cardiovascular diseases. Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for further research in inflammatory disease management .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Study on Antimicrobial Activity: A study published in Pharmaceutical Biology reported that quinoline derivatives exhibited significant antimicrobial activity against various pathogens, supporting the potential application of this compound in treating infections .
  • Anticancer Research: Research published in Cancer Letters highlighted that certain quinoline derivatives could inhibit cell growth in breast cancer lines, suggesting that modifications like those present in this compound could enhance efficacy against multiple cancer types .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation ,
AntimicrobialSignificant activity against Gram-positive/negative bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines

作用機序

The mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Activity

Key analogs and their pharmacological profiles are summarized below:

Table 1: Structural and Pharmacological Comparison
Compound Name / ID Core Structure Sulfonyl/Other Group Acetamide Substituent Notable Activity (Cell Lines) Reference
Target Compound Quinoline 4-Methoxybenzenesulfonyl 2-Methoxyphenyl Inferred activity based on analogs
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39) Quinazoline 4-Piperidin-1-ylquinazoline-sulfonyl 2-Methoxyphenyl Anti-cancer (HCT-1, SF268, MCF-7, PC-3)
2-[3-(4-Chlorobenzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide () Quinoline 4-Chlorobenzenesulfonyl 3-Methylphenyl Not reported in evidence
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide () Quinoline Benzenesulfonyl (no substituent) 4-Chlorophenyl Not reported in evidence
2-[8-(4-Ethoxybenzoyl)-9-oxo-dihydroquinolin-6-yl]-N-(4-methoxyphenyl)acetamide () Dihydroquinoline 4-Ethoxybenzoyl (non-sulfonyl) 4-Methoxyphenyl Not reported in evidence

Key Observations

Core Structure Influence: The quinoline core in the target compound and analogs contrasts with the quinazoline core in Compound 37. The dihydroquinoline in introduces conformational rigidity, which may alter binding kinetics compared to the fully aromatic quinoline.

Substituent Effects: Sulfonyl vs. Benzoyl Groups: The target’s 4-methoxybenzenesulfonyl group (electron-donating) may improve solubility compared to ’s 4-ethoxybenzoyl group (electron-withdrawing). Sulfonyl groups also enhance hydrogen bonding with biological targets . Methoxy Position: The target’s 2-methoxyphenyl acetamide (ortho-substitution) likely induces steric hindrance compared to the 4-methoxyphenyl (para) in . This could reduce binding affinity but improve metabolic stability . Chloro vs.

Pharmacological Data: Compound 39 () demonstrated broad-spectrum anti-cancer activity, attributed to its quinazoline core and piperidine-sulfonyl group. The target compound’s quinoline core and 4-methoxybenzenesulfonyl group may offer similar efficacy but require empirical validation .

生物活性

The compound 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a derivative of quinoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with various functional groups that enhance its biological efficacy. The structural formula can be represented as follows:

C24H23N2O5S\text{C}_{24}\text{H}_{23}\text{N}_{2}\text{O}_{5}\text{S}

This structure allows for interactions with multiple biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation: It can bind to various receptors, potentially modulating their activity and influencing signaling pathways.

Biological Activities

Research has demonstrated that compounds similar to 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide exhibit several biological activities:

  • Antimicrobial Activity: Studies indicate that quinoline derivatives possess significant antimicrobial properties against a range of pathogens .
  • Anticancer Properties: The compound has shown potential in inhibiting cancer cell proliferation in vitro. For instance, derivatives with similar structures have been reported to induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects: Some studies suggest that quinoline derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines .

Case Studies

Several research studies have highlighted the biological activities of related compounds:

  • Antimicrobial Efficacy : A study on quinoline derivatives demonstrated their effectiveness against gram-positive and gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
  • Cancer Cell Inhibition : Research showed that certain quinoline derivatives could inhibit the growth of breast cancer cells through apoptotic pathways. This was evidenced by increased levels of caspase activation in treated cells .
  • Anti-diabetic Activity : Some derivatives have been investigated for their potential to improve insulin sensitivity and reduce blood glucose levels in diabetic models, suggesting a multifaceted therapeutic approach .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AntimicrobialDisruption of cell wall synthesis ,
AnticancerInduction of apoptosis ,
Anti-inflammatoryInhibition of cytokines ,
Anti-diabeticImprovement of insulin sensitivity ,

Q & A

Basic: What are the optimal synthetic pathways for 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide, and how can statistical design of experiments (DoE) improve yield?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including sulfonylation, cyclization, and amidation. A trial-and-error approach is inefficient, so DoE (e.g., factorial designs) can identify critical variables (e.g., temperature, catalyst loading, solvent polarity) and interactions affecting yield. For example, fractional factorial designs reduce the number of experiments while capturing nonlinear effects . ICReDD’s integrated computational-experimental framework (using quantum chemical calculations and reaction path searches) can further optimize conditions by predicting intermediates and transition states, reducing experimental iterations .

Advanced: How can discrepancies between computational predictions (e.g., DFT) and experimental reactivity data for this compound be resolved?

Methodological Answer:
Discrepancies often arise from approximations in computational models (e.g., solvent effects, entropy changes). To address this:

  • Multi-scale Modeling : Combine DFT with molecular dynamics (MD) to simulate solvent interactions .
  • Experimental Feedback : Use spectroscopic data (e.g., NMR, IR) to refine computational parameters. For example, crystallographic data (e.g., from analogues in ) can validate predicted bond angles and conformations .
  • Sensitivity Analysis : Test how variations in computational assumptions (e.g., basis sets, solvation models) affect predicted reaction pathways .

Basic: What analytical techniques are most reliable for characterizing the purity and structure of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula.
  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., methoxy, sulfonyl) and regiochemistry. 2D NMR (e.g., COSY, NOESY) resolves spatial arrangements .
  • X-ray Crystallography : Provides definitive proof of stereochemistry, as demonstrated for structurally similar sulfonamide-quinoline hybrids .
  • HPLC-PDA : Quantifies purity; method development should follow ICH guidelines using C18 columns and gradient elution .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity against related analogs?

Methodological Answer:

  • Fragment-Based Design : Synthesize derivatives with systematic modifications (e.g., methoxy → ethoxy, sulfonyl → carbonyl) and compare bioactivity.
  • Free Energy Perturbation (FEP) : Computational screening predicts binding affinities to target proteins (e.g., kinases, receptors) .
  • In Vitro Assays : Use dose-response curves (IC50/EC50) and selectivity panels to identify key functional groups. For example, ’s bioactivity data on chloroacetamide derivatives can guide assay selection .

Basic: What safety protocols are recommended for handling this compound during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (see SDS in ).
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .
  • Waste Disposal : Follow EPA guidelines for sulfonamide-containing waste.

Advanced: How can contradictory results in biological assays (e.g., cytotoxicity vs. therapeutic efficacy) be systematically analyzed?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple assays (e.g., MTT, apoptosis markers) to identify confounding variables (e.g., cell line variability, assay sensitivity).
  • Mechanistic Profiling : Use transcriptomics/proteomics to distinguish off-target effects. For example, RNA-seq can reveal pathways affected at sub-cytotoxic doses .
  • Dose-Response Modeling : Fit data to Hill or logistic models to quantify potency and efficacy thresholds .

Basic: What strategies mitigate degradation during long-term storage of this compound?

Methodological Answer:

  • Stability Studies : Accelerated degradation testing (e.g., 40°C/75% RH for 6 months) identifies degradation products via LC-MS .
  • Formulation : Lyophilization or storage in amber vials under argon prevents photolytic/hydrolytic breakdown .
  • Analytical Monitoring : Periodic HPLC analysis tracks purity changes.

Advanced: How can synergistic effects between this compound and other therapeutic agents be quantitatively evaluated?

Methodological Answer:

  • Combination Index (CI) Method : Use Chou-Talalay analysis to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1) .
  • Systems Pharmacology : Build computational models integrating pharmacokinetic (PK) and pharmacodynamic (PD) data from both agents .
  • In Vivo Validation : Co-administer in rodent models and measure biomarker modulation (e.g., tumor volume reduction, cytokine levels) .

Basic: What computational tools are suitable for predicting the compound’s physicochemical properties (e.g., logP, pKa)?

Methodological Answer:

  • Software : Use Schrödinger’s QikProp, ACD/Labs, or SwissADME for logP, solubility, and pKa predictions.
  • Validation : Compare predictions with experimental shake-flask/HPLC measurements .

Advanced: How can the mechanism of action (MoA) be elucidated using integrated omics and structural biology?

Methodological Answer:

  • Cryo-EM/X-ray Crystallography : Resolve compound-target complexes (e.g., enzyme active sites) .
  • Thermal Proteome Profiling (TPP) : Identify target proteins by monitoring thermal stability shifts in cell lysates .
  • Metabolomics : Track metabolite flux changes (e.g., ATP, NADH) to infer pathway inhibition/activation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。